molecular formula C20H18BrFN2O3S B2477879 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide CAS No. 1110989-87-1

4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide

Cat. No. B2477879
CAS RN: 1110989-87-1
M. Wt: 465.34
InChI Key: QLLWNNOZRRGNBR-UHFFFAOYSA-N
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Description

The compound “4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a sulfonyl group, a diethylamino group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by various spectroanalytical techniques such as NMR, IR, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. These properties include molecular weight, boiling point, melting point, solubility, and more .

Scientific Research Applications

Synthesis and Derivatization in Organic Chemistry

4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide, due to its structural composition, might be involved in the synthesis of complex organic compounds. For instance, the presence of bromophenyl groups suggests potential involvement in cross-coupling reactions, similar to those used in synthesizing compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain anti-inflammatory and analgesic materials. Innovations in the synthesis of such intermediates are crucial for improving yield and reducing the cost and environmental impact of pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

Radical Cyclization in Synthesis

Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds. The nature of the substituents and reaction conditions (like temperature) play a significant role in determining the regiochemistry of such cyclizations. This knowledge is instrumental in synthesizing various physiologically active compounds, indicating that compounds with structures similar to 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide could be key in developing new therapeutic agents (Ishibashi & Tamura, 2004).

Environmental Degradation of Fluorinated Compounds

Compounds with structures resembling 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide might be involved in environmental degradation pathways, particularly for fluorinated compounds. Understanding the degradation pathways, half-lives, and potential toxicological impacts of such compounds is critical in assessing their environmental fate and potential health risks (Liu & Avendaño, 2013).

Bioaccumulation and Ecotoxicology

The study of perfluorinated acids, including substances structurally related to 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide, provides insights into bioaccumulation trends and ecotoxicology. Understanding these aspects is crucial for risk assessment and management of these chemicals in the environment (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Mechanism of Action

The mechanism of action of a compound often depends on its structure and the biological system it interacts with. For similar compounds, studies have been conducted to understand their potential antimicrobial effect and toxicity .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. They include information on its toxicity, handling precautions, and first-aid measures .

Future Directions

The future directions for research on “4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide” and similar compounds could involve further exploration of their antimicrobial and antiproliferative properties .

properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2O3S/c1-3-24(4-2)20(25)17-12-23-18-10-7-14(22)11-16(18)19(17)28(26,27)15-8-5-13(21)6-9-15/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWNNOZRRGNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide

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